Nlrp3-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

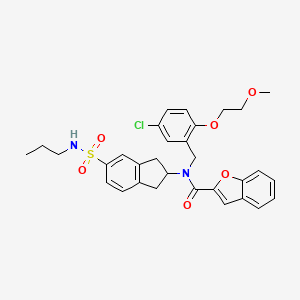

Molecular Formula |

C31H33ClN2O6S |

|---|---|

Molecular Weight |

597.1 g/mol |

IUPAC Name |

N-[[5-chloro-2-(2-methoxyethoxy)phenyl]methyl]-N-[5-(propylsulfamoyl)-2,3-dihydro-1H-inden-2-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C31H33ClN2O6S/c1-3-12-33-41(36,37)27-10-8-21-16-26(17-23(21)18-27)34(31(35)30-19-22-6-4-5-7-29(22)40-30)20-24-15-25(32)9-11-28(24)39-14-13-38-2/h4-11,15,18-19,26,33H,3,12-14,16-17,20H2,1-2H3 |

InChI Key |

NDHJABNMYOMGPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(CC(C2)N(CC3=C(C=CC(=C3)Cl)OCCOC)C(=O)C4=CC5=CC=CC=C5O4)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Nlrp3-IN-26

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the discovery and synthesis of Nlrp3-IN-26, a potent and specific inhibitor of the NLRP3 inflammasome. This compound, also identified as compound 15z, belongs to a novel class of 2,3-dihydro-1H-indene-5-sulfonamide analogues.[1][2] This document details the scientific background, discovery, synthesis, biological activity, and experimental protocols related to this compound, offering a valuable resource for researchers in the field of immunology and drug discovery.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a pivotal role in the inflammatory response.[1][2] Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly and activation of the NLRP3 inflammasome.

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.

Discovery of this compound (Compound 15z)

This compound (compound 15z) was discovered through a structure-based drug design approach targeting the NLRP3 protein. It is a member of a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues designed as potent and specific inhibitors of the NLRP3 inflammasome.[1][2] The lead compound for this series was identified as YQ128, and subsequent structural modifications led to the discovery of 15z with improved potency and drug-like properties.[3]

Quantitative Biological Data

The biological activity of this compound and related compounds was evaluated using various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound and a Related Compound

| Compound | IC50 (μM) for IL-1β release in LPS-induced J774A.1 cells | Binding Affinity (KD) to NLRP3 protein (nM) |

| This compound (15z) | 0.13 | 102.7 |

| YQ128 | Not explicitly stated, but 15z is an optimized version | Not explicitly stated |

Data sourced from Sun S, et al. J Med Chem. 2023.[1][2]

Experimental Protocols

Synthesis of this compound (Compound 15z)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The general scheme involves the formation of the 2,3-dihydro-1H-indene-5-sulfonamide core followed by coupling with the appropriate side chains.

Detailed Protocol: The specific, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, are detailed in the supplementary information of the primary publication by Sun S, et al. in the Journal of Medicinal Chemistry, 2023. Researchers are directed to this source for the complete synthesis protocol.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method to assess the inhibitory activity of compounds on the NLRP3 inflammasome in macrophage cell lines (e.g., J774A.1 or THP-1).

Materials:

-

J774A.1 or THP-1 cells

-

DMEM or RPMI-1640 cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound or other test compounds

-

ELISA kit for mouse or human IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture macrophage cells in complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

-

Priming (Signal 1): Seed the cells in a 96-well plate at an appropriate density. Once adhered, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells and incubate for an additional 1-2 hours.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value of the inhibitor by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

NLRP3 Inflammasome Signaling Pathway

References

Nlrp3-IN-26 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to assess the target engagement of Nlrp3-IN-26, a known inhibitor of the NLRP3 inflammasome, within a cellular context. This document details the underlying signaling pathways, experimental protocols for key assays, and quantitative data for NLRP3 inhibitors.

Introduction to NLRP3 Inflammasome and its Inhibition

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the activation of pro-caspase-1 into its active form, caspase-1.[2][3] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving inflammatory responses.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[4][5][6]

Small molecule inhibitors, such as this compound, are being developed to modulate the activity of the NLRP3 inflammasome.[7] Demonstrating that these inhibitors directly bind to NLRP3 within the complex cellular environment and exert a functional consequence is a critical step in their development. This guide outlines the state-of-the-art techniques for evaluating such target engagement.

Quantitative Data for NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the available IC50 data for this compound and other well-characterized NLRP3 inhibitors.

| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |

| This compound | Not Specified | Not Specified | 0.13 µM | [7] |

| MCC950 | IL-1β release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [8] |

| MCC950 | IL-1β release | Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [8] |

| CY-09 | IL-1β release | Not Specified | Not Specified | [9] |

| Isoliquiritigenin (ILG) | IL-1β release | Not Specified | 10.1 µM | [8] |

| Meclofenamic acid | IL-1β release | Not Specified | ~25 µM | [10] |

| Fc11a-2 | IL-1β and IL-18 release | LPS-primed THP-1 cells activated with ATP | ~10 µM | [10] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NLRP3 Inflammasome Activation Pathway

This diagram illustrates the canonical two-signal model for NLRP3 inflammasome activation, a fundamental process for researchers in this field to understand.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]

- 4. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 6. Assembly and activation of the NLRP3 inflammasome and cytokine quantification in response to exercise in adults with different metabolic conditions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-26: A Technical Guide to its Binding and Mechanism of Action on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of pathogens and endogenous danger signals. Its aberrant activation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide focuses on Nlrp3-IN-26, a novel and potent small molecule inhibitor of the NLRP3 inflammasome. We will delve into its binding characteristics, mechanism of action, and the experimental framework used to elucidate its function. This compound, also identified as compound 15z, has demonstrated significant potential in preclinical studies, warranting a detailed examination of its molecular interactions with the NLRP3 protein.[1][2][3]

Binding Site and Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2] This interaction effectively blocks the assembly and subsequent activation of the NLRP3 inflammasome complex, a crucial step in the inflammatory cascade.[1][2] While the precise binding domain on the NLRP3 protein (which consists of a pyrin domain (PYD), a central nucleotide-binding and oligomerization (NACHT) domain, and a C-terminal leucine-rich repeat (LRR) domain) is not explicitly detailed in currently available literature, mechanistic studies of similar small molecule inhibitors suggest that the NACHT domain is a likely target. The NACHT domain's ATPase activity is essential for NLRP3 oligomerization, and its inhibition is a common mechanism for preventing inflammasome activation.

The direct binding of this compound to NLRP3 disrupts the downstream signaling pathway that leads to inflammation. By preventing the assembly of the inflammasome, it inhibits the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the inhibition of NLRP3 by this compound leads to a reduction in the secretion of these potent inflammatory mediators.

Quantitative Data

The binding affinity and inhibitory potency of this compound have been quantified, providing key metrics for its efficacy. These values are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 0.13 μM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the NLRP3 inflammasome activity in a cellular assay. | [1][2][3] |

| Kd | 102.7 nM | The dissociation constant, indicating the binding affinity of this compound to the NLRP3 protein. A lower Kd value signifies a higher binding affinity. | [1] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary research article by Sun S, et al. (2023) in the Journal of Medicinal Chemistry. While the full, detailed protocols are proprietary to the publication, the general methodologies employed are standard in the field of immunology and drug discovery.

In Vitro Inhibition of IL-1β Secretion (ELISA)

This assay is used to determine the IC50 value of this compound.

-

Cell Culture: Murine macrophage-like J774A.1 cells are cultured in appropriate media and conditions.

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for a few hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The primed cells are then treated with varying concentrations of this compound.

-

NLRP3 Activation: The NLRP3 inflammasome is subsequently activated by a danger signal, such as adenosine triphosphate (ATP).

-

Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable curve-fitting model.

Western Blot Analysis of Inflammasome Activation

This method is used to visually confirm the inhibition of NLRP3 inflammasome activation by assessing the cleavage of caspase-1 and IL-1β.

-

Cell Treatment: J774A.1 cells are primed and treated with this compound and an NLRP3 activator as described in the ELISA protocol.

-

Protein Extraction: Both the cell culture supernatant and cell lysates are collected. Proteins from the supernatant are often concentrated.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for pro-caspase-1, cleaved caspase-1 (p20 subunit), pro-IL-1β, and cleaved IL-1β. A loading control antibody (e.g., β-actin) is used for the cell lysates.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. A reduction in the cleaved forms of caspase-1 and IL-1β in the presence of this compound indicates inhibition of the NLRP3 inflammasome.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. This is likely the method used to determine the Kd of this compound to NLRP3.

-

Immobilization: Recombinant purified NLRP3 protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface.

-

Signal Detection: The binding of this compound to the immobilized NLRP3 protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

-

Data Analysis: The binding data (association and dissociation rates) are fitted to a kinetic model to calculate the dissociation constant (Kd).

Conclusion

This compound is a potent and specific inhibitor of the NLRP3 inflammasome that acts through direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent release of pro-inflammatory cytokines. Its low nanomolar binding affinity and potent cellular activity make it a valuable tool for research and a promising candidate for the development of therapeutics for NLRP3-driven inflammatory diseases. Further structural studies are warranted to precisely define its binding site on the NLRP3 protein and to guide the design of next-generation inhibitors with improved pharmacological properties.

References

The NLRP3 Inflammasome Inhibitor Nlrp3-IN-26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, IUPAC name, and relevant experimental methodologies for the NLRP3 inflammasome inhibitor, Nlrp3-IN-26. Additionally, it visualizes the NLRP3 signaling pathway and a representative experimental workflow to facilitate a comprehensive understanding of this compound's context and application in research.

Chemical Properties and Nomenclature

This compound, also identified as compound 15z in its discovery publication, is a potent and specific inhibitor of the NLRP3 inflammasome. Its core chemical structure is based on a 2,3-dihydro-1H-indene-5-sulfonamide scaffold.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(4-(azepan-1-yl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)benzoyl)-2,3-dihydro-1H-indene-5-sulfonamide |

| Molecular Formula | C31H33ClN4O3S |

| Molecular Weight | 619.14 g/mol |

| Inhibitory Concentration (IC50) | 0.13 μM |

Mechanism of Action

This compound exerts its inhibitory effects by directly binding to the NLRP3 protein. This interaction blocks the assembly and subsequent activation of the NLRP3 inflammasome, thereby preventing the release of pro-inflammatory cytokines such as IL-1β and IL-18, and inhibiting pyroptotic cell death.

Experimental Protocols

The following is a representative protocol for evaluating the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Objective: To determine the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Methodology:

-

Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Priming (Signal 1): Prime the BMDMs with 1 µg/mL of LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: After priming, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Activation (Signal 2): Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.

-

Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assay: Assess cell viability by measuring lactate dehydrogenase (LDH) release in the supernatant using an LDH cytotoxicity assay kit.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow for testing NLRP3 inhibitors.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Efficacy Testing.

Nlrp3-IN-26: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-26, a novel and potent inhibitor of the NLRP3 inflammasome. This document consolidates key chemical and biological data, outlines the underlying signaling pathways, and provides detailed experimental methodologies for its evaluation.

Core Compound Data

This compound, also identified as compound 15z in the primary literature, is a member of a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues designed as specific inhibitors of the NLRP3 inflammasome.[1][2]

| Parameter | Value | Reference |

| CAS Number | 2927413-30-5 | [1][2] |

| Molecular Weight | 597.12 g/mol | N/A |

| Chemical Formula | C31H33ClN2O5S | N/A |

| Inhibitory Potency (IC50) | 0.13 µM | [1][2] |

| Binding Affinity (KD) | 102.7 nM | [1][2] |

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of microbial and endogenous danger signals. Its activation is a multi-step process leading to inflammation.

Canonical Activation Pathway

The most well-characterized activation mechanism involves two signals:

-

Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors like Toll-like receptors (TLRs). This initiates a signaling cascade, primarily through the NF-κB pathway, resulting in the increased transcription of NLRP3 and pro-inflammatory cytokines, such as pro-IL-1β.

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This step is often associated with cellular events like potassium efflux, lysosomal destabilization, or the production of reactive oxygen species (ROS). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Non-Canonical and Alternative Pathways

Beyond the canonical pathway, the NLRP3 inflammasome can be activated through other mechanisms:

-

Non-Canonical Pathway: Involves the direct sensing of intracellular LPS by caspase-4/5 (in humans) or caspase-11 (in mice). This leads to GSDMD cleavage and pyroptosis, with the subsequent potassium efflux acting as a trigger for the canonical NLRP3 inflammasome activation.

-

Alternative Pathway: In certain cell types, such as human monocytes, a single signal like LPS can be sufficient to induce NLRP3 activation and IL-1β secretion through a pathway involving TRIF, RIPK1, FADD, and Caspase-8.

This compound has been shown to directly bind to the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome complex.[1][2]

Caption: this compound Mechanism of Action.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound (compound 15z).[1]

In Vitro Evaluation

1. Cell Culture and Reagents

-

Cell Line: Murine macrophage cell line J774A.1.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents: Lipopolysaccharide (LPS), Adenosine triphosphate (ATP), this compound (dissolved in DMSO).

2. IL-1β Release Assay

This assay measures the inhibitory effect of this compound on the secretion of mature IL-1β.

Caption: Workflow for IL-1β Release Assay.

3. Western Blot Analysis

This method is used to detect the levels of key inflammasome components in cell lysates and supernatants.

-

Sample Preparation:

-

Culture and treat J774A.1 cells as described in the IL-1β release assay.

-

Collect the supernatant and lyse the cells with RIPA buffer containing protease inhibitors.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against NLRP3, ASC, Caspase-1 (p20 subunit), and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit.

4. Cell Viability Assay

A CCK-8 assay can be used to assess the cytotoxicity of this compound.

-

Seed J774A.1 cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

In Vivo Evaluation: DSS-Induced Colitis Model

This animal model is used to evaluate the efficacy of this compound in a disease model relevant to its observed colon distribution.[1]

1. Animals

-

Male C57BL/6 mice (6-8 weeks old).

2. Induction of Colitis

-

Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.

3. Treatment Protocol

-

Divide mice into groups: Control, DSS model, and DSS + this compound.

-

Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally daily.

4. Assessment of Colitis Severity

-

Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon.

-

Histological Analysis: Fix colon tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

-

Cytokine Measurement: Homogenize colon tissue and measure the levels of IL-1β and other inflammatory markers by ELISA or Western blot.

Caption: DSS-Induced Colitis Experimental Workflow.

Conclusion

This compound is a potent and specific inhibitor of the NLRP3 inflammasome with a favorable preclinical profile. Its direct binding to NLRP3 and subsequent blockade of inflammasome assembly and activation make it a valuable tool for studying NLRP3-mediated inflammation and a promising candidate for the development of therapeutics for inflammatory diseases, particularly those affecting the colon. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds.

References

In Vitro Inhibitory Potency of NLRP3 Inflammasome Inhibitors: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the in vitro assessment of NLRP3 inflammasome inhibitors. While specific data for a compound designated "Nlrp3-IN-26" is not available in the public scientific literature, this document outlines the standard methodologies and presents data for well-characterized NLRP3 inhibitors to serve as a comprehensive reference.

Quantitative Analysis of NLRP3 Inhibition

The inhibitory potency of a compound against the NLRP3 inflammasome is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. The following table summarizes the in vitro IC50 values for notable NLRP3 inhibitors.

| Compound | Cell Type | Activator(s) | Assay | IC50 Value |

| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[1] |

| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[1] |

| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM[2] |

| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM[2] |

| Compound 7 | Human THP-1 cells | Not Specified | IL-18 release | 33 nM[2] |

| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 nM[3] |

Experimental Protocols for Determining IC50

The determination of in vitro IC50 values for NLRP3 inhibitors involves a multi-step process that typically includes cell culture, inflammasome priming and activation, and quantification of the inflammatory output.

Cell Culture and Preparation

A variety of immune cells, both from primary sources and immortalized cell lines, are used for these assays.[4] Commonly used cells include:

-

Primary Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from mice and differentiated into macrophages over several days using M-CSF.[5]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using density gradient centrifugation.[4]

-

THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[4]

NLRP3 Inflammasome Priming and Activation

A two-signal model is required for NLRP3 inflammasome activation in vitro.[6][7][8]

-

Signal 1 (Priming): Cells are first primed to upregulate the expression of NLRP3 and pro-IL-1β.[6][8] This is typically achieved by treating the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours.[9]

-

Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the NLRP3 inflammasome.[8] A variety of activators can be used, including:

The test compound (e.g., NLRP3 inhibitor) is typically added to the cells after the priming step and before the addition of the activation signal.

Quantification of NLRP3 Activity

The activity of the NLRP3 inflammasome is assessed by measuring its downstream products.

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for quantifying the release of mature cytokines, such as IL-1β and IL-18, into the cell culture supernatant.[4][5]

-

Western Blot: This technique can be used to detect the cleaved and active form of caspase-1 and mature IL-1β in both the cell lysate and the supernatant.[5][11]

-

LDH (Lactate Dehydrogenase) Assay: The release of LDH into the supernatant is a measure of pyroptosis, a form of inflammatory cell death that is a consequence of inflammasome activation.[12]

Visualizing Key Processes

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a general experimental workflow for inhibitor testing.

Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.

Caption: A generalized experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.

References

- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chengdu Zeling Biomedical Technology describes new NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 11. adipogen.com [adipogen.com]

- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

The Impact of NLRP3 Inhibition on ASC Oligomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key event in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms a large signaling platform known as the ASC speck. This event is a crucial prerequisite for the recruitment and activation of pro-caspase-1, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death. Consequently, inhibiting ASC oligomerization presents a promising therapeutic strategy for a multitude of inflammatory disorders. This technical guide provides an in-depth overview of the effect of NLRP3 inhibitors, exemplified by the hypothetical molecule Nlrp3-IN-26, on ASC oligomerization. It details the underlying molecular mechanisms, presents quantitative data on the effects of known NLRP3 inhibitors, provides comprehensive experimental protocols for assessing ASC oligomerization, and includes visualizations of the relevant signaling pathways and experimental workflows.

The NLRP3 Inflammasome and the Central Role of ASC Oligomerization

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal (Signal 1), typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β.[3] An activation signal (Signal 2), such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[2][3]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions.[3][4][5] This recruitment nucleates the polymerization of ASC into a large, single macromolecular structure within the cell known as the ASC speck.[5][6] The formation of the ASC speck is a critical amplification step, bringing multiple pro-caspase-1 molecules into close proximity via CARD-CARD interactions, which facilitates their auto-cleavage and activation.[1][4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and cleaves gasdermin D to induce pyroptosis, a pro-inflammatory form of cell death.[1]

Given its central role, the inhibition of ASC oligomerization is a key therapeutic objective. This compound, as a representative NLRP3 inhibitor, is designed to interfere with the upstream events leading to ASC polymerization, thereby preventing the formation of the ASC speck and downstream inflammatory signaling.

Quantitative Effects of NLRP3 Inhibitors on ASC Oligomerization and Downstream Events

While specific data for "this compound" is not publicly available, the effects of other well-characterized NLRP3 inhibitors on ASC oligomerization and related inflammatory readouts provide a valuable reference. The following table summarizes quantitative data for select NLRP3 inhibitors.

| Compound | Assay | Cell Type | Stimulus | Outcome | Quantitative Data | Reference |

| MCC950 | IL-1β Secretion | BMDMs | LPS + ATP | Inhibition of IL-1β release | IC50 ≈ 8 nM | [3] (Implied) |

| QM380 | ASC Speck Formation | THP1-ASC-GFP | LPS + Nigericin | Inhibition of ASC speck formation | Significant reduction at 10 µM | [7] |

| QM381 | IL-1β Secretion | Human Macrophages | LPS + Nigericin | Inhibition of IL-1β release | Significant reduction at 10 µM | [7] |

| Oridonin | IL-1β Secretion | BMDMs | LPS + ATP | Inhibition of IL-1β production | Significant reduction at 5 µM | [8] |

Experimental Protocols for Assessing ASC Oligomerization

The following are detailed methodologies for key experiments used to evaluate the effect of inhibitors like this compound on ASC oligomerization.

ASC Speck Formation Analysis by Immunofluorescence and Confocal Microscopy

This method allows for the direct visualization and quantification of ASC speck formation within cells.[6][9]

Protocol:

-

Cell Culture and Treatment:

-

Seed immortalized macrophages stably expressing ASC-GFP or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs) on glass coverslips in a 24-well plate.

-

Prime cells with 1 µg/mL LPS for 3-4 hours.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 60 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells once with cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining (for endogenous ASC):

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against ASC (e.g., rabbit anti-ASC) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.

-

-

Quantification:

-

Count the number of cells with ASC specks and the total number of cells in multiple fields of view.

-

Express the data as the percentage of cells with ASC specks.

-

Flow Cytometric Analysis of ASC Speck Formation

This high-throughput method allows for the rapid quantification of ASC speck-containing cells.[10][11][12]

Protocol:

-

Cell Culture and Treatment:

-

Follow the same procedure as in section 3.1.1, but perform the experiment in a 96-well plate.

-

-

Cell Staining:

-

After stimulation, gently detach the cells using a cell scraper or by pipetting.

-

Transfer the cell suspension to FACS tubes.

-

For cells not expressing fluorescently tagged ASC, fix and permeabilize as described in 3.1.2, then stain with an anti-ASC antibody followed by a fluorescent secondary antibody.

-

-

Flow Cytometry:

-

Analyze the cells on a flow cytometer.

-

ASC specks have a high fluorescence intensity and a narrow pulse width. Gate on the cell population and then identify the speck-positive population based on their high fluorescence intensity in the relevant channel (e.g., FITC for Alexa Fluor 488) and narrow pulse width.

-

-

Data Analysis:

-

Quantify the percentage of ASC speck-positive cells in each treatment group.

-

ASC Oligomerization Assay by Chemical Cross-linking

This biochemical method detects the formation of ASC oligomers by cross-linking them into higher molecular weight species that can be visualized by Western blotting.[10][13]

Protocol:

-

Cell Lysis and Cross-linking:

-

After cell treatment, wash the cells with cold PBS and lyse them in a buffer containing a non-denaturing detergent (e.g., 0.5% Triton X-100).

-

Centrifuge the lysates to pellet the insoluble fraction containing the cross-linked ASC oligomers.

-

Wash the pellet with PBS.

-

Resuspend the pellet in PBS and add a cross-linking agent, such as 2 mM disuccinimidyl suberate (DSS), and incubate for 30 minutes at room temperature.

-

Quench the cross-linking reaction by adding Tris-HCl.

-

-

Western Blotting:

-

Add Laemmli sample buffer to the cross-linked samples and boil.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against ASC, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system. ASC monomers, dimers, trimers, and higher-order oligomers will be visible.

-

Visualizing the Mechanism of Action

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Inhibitor Effect on ASC Speck Formation

Caption: Workflow for evaluating this compound's effect on ASC speck formation.

Conclusion

The oligomerization of ASC into the ASC speck is a hallmark and a critical step in NLRP3 inflammasome activation. Inhibiting this process represents a potent therapeutic strategy for mitigating inflammation in a host of diseases. This technical guide has outlined the central role of ASC oligomerization, provided a framework for understanding the quantitative effects of inhibitors like this compound, and detailed robust experimental protocols for their evaluation. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for researchers in this field. A thorough understanding of the mechanisms of NLRP3 inhibition and the methodologies to assess these effects is paramount for the successful development of novel anti-inflammatory therapeutics.

References

- 1. Inflammasome - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 7. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. adipogen.com [adipogen.com]

- 10. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 11. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation [mdpi.com]

- 12. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to NLRP3 Inflammasome Inhibition and Downstream Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NLRP3 inflammasome signaling pathway, its role in inflammation, and the methodologies used to investigate its inhibition. As the initially requested compound "NLRP3-IN-26" did not yield specific public data, this document focuses on two well-characterized and widely studied NLRP3 inhibitors, MCC950 and Oridonin , as representative examples. The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at modulating NLRP3 activity and its downstream cytokine sequelae.

The NLRP3 Inflammasome Signaling Pathway

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.

Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the points of intervention for the inhibitors discussed in this guide.

An In-depth Technical Guide to Studying Neuroinflammation with NLRP3 Inflammasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NLRP3 inflammasome's role in neuroinflammation and details the use of small molecule inhibitors as research tools. While focusing on the principles of NLRP3 inhibition, this document uses the well-characterized inhibitor MCC950 as a primary example for experimental protocols and data, due to the limited public information on the specific inhibitor Nlrp3-IN-26 . The methodologies described herein are broadly applicable for the evaluation of novel NLRP3 inhibitors in the context of neuroinflammation.

The NLRP3 Inflammasome Signaling Pathway in Neuroinflammation

Neuroinflammation is a critical factor in the pathogenesis of numerous neurological diseases.[1] The nucleotide-binding oligomerization domain-, leucine-rich repeat- and pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex within the innate immune system that, when activated in glial cells and neurons, drives a potent inflammatory response.[1] Its activation is a two-step process, requiring both a priming signal and an activation signal.

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2][3]

-

Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, crystalline or aggregated proteins (like amyloid-β), and ion fluxes (such as potassium efflux), triggers the assembly of the NLRP3 inflammasome complex.[2][4] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[5] Assembly leads to the auto-catalysis and activation of caspase-1.

Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] It also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a pro-inflammatory form of cell death known as pyroptosis and facilitating the release of the mature cytokines.[4]

NLRP3 Inhibitors: A Profile

Small molecule inhibitors are invaluable tools for dissecting the NLRP3 pathway. While many such molecules exist, they vary in specificity and characterization.

This compound

This compound is identified as an NLRP3 inhibitor with limited publicly available data. Its primary application has been noted in a non-neurological context.[3][6]

| Parameter | Value | Reference |

| Target | NLRP3 | [3][6] |

| IC₅₀ | 0.13 µM (130 nM) | [3][6] |

| CAS Number | 2927413-30-5 | [7] |

| Reported Use | DSS-induced colitis model | [3][6] |

MCC950 (Reference Compound)

In contrast, MCC950 is a potent, highly specific, and well-characterized NLRP3 inhibitor that serves as a benchmark for NLRP3-related research.[5][8] It has been extensively validated in numerous preclinical models of inflammatory diseases, including those affecting the central nervous system.[4][9][10]

| Parameter | Value | Reference |

| Target | NLRP3 (NACHT domain) | [1][2] |

| Mechanism | Blocks ATP hydrolysis, preventing NLRP3 oligomerization | [1][2] |

| IC₅₀ (Pyroptosis) | ~7.5 nM | [1][4] |

| Specificity | No significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes | [2][5] |

| CAS Number | 210826-40-7 | [2] |

| Validated In Vivo | EAE, TBI, Alzheimer's, Parkinson's, SCI, POCD models | [4][5][9][11][12] |

Experimental Protocols for Studying Neuroinflammation

The following protocols are based on established methods using MCC950 and can be adapted for the evaluation of this compound or other novel inhibitors.

In Vitro Model: Primary Glial Cells or Macrophages

This workflow is designed to assess the direct inhibitory effect of a compound on NLRP3 activation in relevant immune cells like primary microglia, astrocytes, or bone marrow-derived macrophages (BMDMs).

Detailed Methodology:

-

Cell Culture: Plate primary mouse or human microglia, astrocytes, or BMDMs in appropriate culture plates.

-

Priming: Replace media with fresh media containing a priming agent. A common protocol uses 100 ng/mL of LPS for 3 hours.[13]

-

Inhibitor Pre-treatment: Remove priming media. Add fresh media containing the NLRP3 inhibitor (e.g., this compound or MCC950) at various concentrations (e.g., 10 nM to 10 µM). Incubate for 1-2 hours.[13]

-

Activation: Add the NLRP3 activator directly to the wells. Common activators include ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-4 hours).[5][13]

-

Sample Collection:

-

Carefully collect the cell culture supernatant for cytokine (IL-1β, IL-18) and LDH analysis.

-

Wash the remaining cells with cold PBS and lyse them with an appropriate buffer (e.g., RIPA buffer with protease inhibitors) to obtain cell lysates for Western blotting.

-

In Vivo Model: Neuroinflammation / Neurodegeneration

This workflow outlines the steps to evaluate an inhibitor's efficacy in a live animal model of neuroinflammation, such as LPS-induced neuroinflammation or a model of perioperative neurocognitive disorders (POCD).[9]

Detailed Methodology:

-

Animal Model: Use an established mouse model of neuroinflammation. For example, in a POCD model, aged mice undergo exploratory laparotomy surgery to induce hippocampal inflammation.[9]

-

Drug Administration: Administer the NLRP3 inhibitor or vehicle control via an appropriate route. For MCC950, a common protocol involves intraperitoneal (IP) injection of 10 mg/kg, given 30 minutes before the inflammatory insult and then once daily for a set period (e.g., 2-3 days).[9][11]

-

Behavioral Assessments: At specified time points post-induction (e.g., 3 and 7 days), perform behavioral tests to assess cognitive functions, such as the Morris water maze or fear conditioning tests.[9]

-

Tissue Collection: At the end of the experiment, euthanize the animals and perfuse with saline. Dissect specific brain regions of interest, such as the hippocampus and prefrontal cortex.

-

Biochemical and Histological Analysis:

-

Homogenize a portion of the brain tissue for ELISA and Western blot analysis.

-

Fix the other portion of the brain for immunohistochemistry to analyze glial cell activation (Iba1 for microglia, GFAP for astrocytes).[9]

-

Key Assays for Measuring NLRP3 Inflammasome Activation

To quantify the effects of an inhibitor like this compound, a panel of assays targeting different components of the inflammasome pathway is essential.

| Assay | Target Analyte / Measurement | Sample Type | Purpose |

| ELISA | Mature IL-1β, IL-18, TNF-α | Supernatant, Serum, Brain Homogenate | Quantify key inflammatory cytokine release.[9][11] |

| Western Blot | Cleaved Caspase-1 (p20/p10), Cleaved GSDMD (N-term), NLRP3 | Cell Lysate, Brain Homogenate | Detect activation of effector proteins and expression of inflammasome components.[11][12] |

| LDH Release Assay | Lactate Dehydrogenase (LDH) | Supernatant | Quantify pyroptotic cell death via membrane rupture. |

| Immunofluorescence | ASC Specks / Pyroptosomes | Fixed Cells | Visualize the hallmark oligomerization of the ASC adaptor protein upon inflammasome assembly. |

| Immunohistochemistry | Iba1, GFAP | Fixed Brain Tissue | Assess microgliosis and astrogliosis as markers of neuroinflammation in vivo.[9] |

| Co-immunoprecipitation | NLRP3-ASC, NLRP3-Caspase-1 | Cell Lysate, Brain Homogenate | Demonstrate the physical assembly of the inflammasome complex and its disruption by an inhibitor.[12] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. invivogen.com [invivogen.com]

- 3. nlrp3-in-2 — TargetMol Chemicals [targetmol.com]

- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Targeting the NLRP3 Inflammasome in Autoimmune Disease Models: A Technical Guide

Introduction:

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multiprotein complex that responds to a wide array of pathogenic and endogenous danger signals.[3][4] Upon activation, the NLRP3 inflammasome assembly triggers the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[5] This signaling cascade can also induce a form of inflammatory cell death known as pyroptosis.[5]

Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[3][6] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target. While information on the specific compound "Nlrp3-IN-26" is not available in public scientific literature, this guide will focus on the broader, well-established strategy of NLRP3 inhibition. We will use the potent and selective small molecule inhibitor MCC950 as a representative agent to illustrate the therapeutic potential and experimental methodologies for targeting the NLRP3 pathway in key preclinical models of autoimmune disease.

Core Signaling Pathway: NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is typically a two-step process. The first signal, or "priming," is often initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[7] The second signal, "activation," can be triggered by a diverse range of stimuli that cause cellular stress, such as ATP release, potassium efflux, mitochondrial dysfunction, or lysosomal damage.[7] This leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine maturation and release.[5]

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used experimental model for rheumatoid arthritis (RA), sharing key pathological features like synovial inflammation, mononuclear cell infiltration, and cartilage erosion.[8] Studies have shown that NLRP3 is highly expressed in the synovial tissue of CIA mice and that its expression level correlates with disease severity.[9][10]

Data Presentation: Efficacy of NLRP3 Inhibition in CIA

Treatment with the selective NLRP3 inhibitor MCC950 has been shown to be effective in ameliorating disease in the CIA model.[8]

| Parameter | Vehicle Control Group | MCC950-Treated Group | Outcome | Reference |

| Mean Arthritis Score | High (e.g., ~8-10) | Significantly Reduced (e.g., ~2-4) | Amelioration of clinical symptoms | [8] |

| Histological Score (Inflammation) | Severe | Significantly Reduced | Reduction in synovial inflammation | [8] |

| Histological Score (Bone Erosion) | Severe | Significantly Reduced | Protection from cartilage/bone destruction | [8] |

| Synovial IL-1β Levels | Elevated | Significantly Reduced | Inhibition of key pro-inflammatory cytokine | [8] |

| Serum IL-6 Levels | Elevated | Significantly Reduced | Reduction in systemic inflammation | [8] |

Note: Specific values are illustrative based on published findings. Actual results will vary based on experimental conditions.

Experimental Protocol: CIA Model with NLRP3 Inhibitor Treatment

This protocol describes a typical method for inducing CIA in DBA/1 mice and assessing the efficacy of an NLRP3 inhibitor.

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Reagents:

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

NLRP3 Inhibitor (e.g., MCC950) dissolved in a suitable vehicle (e.g., PBS).

-

-

Induction of Arthritis (Day 0):

-

Prepare an emulsion by mixing the CII solution and CFA in a 1:1 ratio.

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion by mixing the CII solution and IFA in a 1:1 ratio.

-

Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

-

-

Treatment Protocol:

-

Begin treatment upon the first signs of arthritis (typically days 24-28).

-

Administer the NLRP3 inhibitor (e.g., MCC950, 10 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a predefined period (e.g., 14-21 days).

-

-

Clinical Assessment:

-

Monitor mice daily or every other day for signs of arthritis starting from day 21.

-

Score each paw on a scale of 0-4: 0=Normal; 1=Erythema and mild swelling of one digit; 2=Erythema and mild swelling of more than one digit or ankle; 3=Erythema and moderate swelling of the entire paw; 4=Severe swelling and ankylosis. The maximum score per mouse is 16.

-

-

Endpoint Analysis (e.g., Day 42):

-

Collect blood serum for cytokine analysis (e.g., IL-1β, IL-6) via ELISA.

-

Euthanize mice and collect paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage) and micro-CT for bone erosion assessment.

-

Collect synovial tissue for protein analysis (e.g., Western blot for NLRP3, caspase-1).

-

Experimental Workflow: CIA Study

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[11] The pathogenesis of EAE involves an autoimmune response against myelin components in the central nervous system (CNS). Studies using knockout mice have demonstrated a critical role for NLRP3, showing that Nlrp3-/- mice have a significantly delayed onset and reduced severity of EAE.[12] This is associated with reduced inflammatory infiltrates in the spinal cord and decreased Th1 and Th17 responses.[12]

Data Presentation: Role of NLRP3 in EAE

Data from genetic knockout studies highlight the importance of the NLRP3 inflammasome in driving EAE pathology.

| Parameter | Wild-Type (WT) Mice | Nlrp3-/- Mice | Outcome | Reference |

| Peak Mean Clinical Score | High (e.g., ~3.5) | Significantly Reduced (e.g., ~1.5) | Attenuated disease severity | [12] |

| Disease Incidence | ~100% | Reduced (~60-80%) | Decreased susceptibility to EAE | [12] |

| CNS Inflammatory Infiltrates | Extensive (Macrophages, T cells) | Significantly Reduced | Diminished neuroinflammation | [12] |

| CNS Demyelination | Severe | Significantly Reduced | Neuroprotection | [12] |

| MOG-specific IFN-γ (Th1) production | Elevated | Significantly Reduced | Attenuated Th1 response | [12] |

| MOG-specific IL-17 (Th17) production | Elevated | Significantly Reduced | Attenuated Th17 response | [12] |

Experimental Protocol: EAE Model

This protocol details the induction of EAE in C57BL/6 mice, a common model for studying NLRP3's role.

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Reagents:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

-

Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis.

-

Pertussis Toxin (PTX) in PBS.

-

NLRP3 Inhibitor (e.g., MCC950) or vehicle.

-

-

Induction of EAE (Day 0):

-

Prepare an emulsion of MOG35-55 (e.g., 200 µ g/mouse ) in CFA.

-

Administer 100-200 µL of the emulsion subcutaneously, divided over two sites on the flank.

-

Administer 200 ng of PTX in 100 µL PBS via i.p. injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX via i.p. injection.

-

-

Treatment Protocol:

-

Treatment can be prophylactic (starting on Day 0) or therapeutic (starting at disease onset, ~Day 10-12).

-

Administer the NLRP3 inhibitor or vehicle daily via i.p. or oral gavage.

-

-

Clinical Assessment:

-

Monitor and weigh mice daily starting from Day 7.

-

Score mice for clinical signs of EAE: 0=No signs; 1=Limp tail; 2=Hind limb weakness or wobbly gait; 3=Partial hind limb paralysis; 4=Complete hind limb paralysis; 5=Moribund state.

-

-

Endpoint Analysis (e.g., Peak of disease or study end):

-

Euthanize mice and perfuse with PBS.

-

Isolate spinal cords and brains for histology (Luxol Fast Blue for myelination, H&E for inflammation) and flow cytometry to analyze infiltrating immune cells.

-

Isolate splenocytes and re-stimulate in vitro with MOG35-55 to measure antigen-specific cytokine production (IFN-γ, IL-17) by ELISA or ELISpot.

-

Experimental Workflow: EAE Study

Murine Models of Systemic Lupus Erythematosus (SLE)

SLE is a complex systemic autoimmune disease. Models like the MRL/lpr mouse, which spontaneously develops lupus-like disease, and the pristane-induced lupus model are used to study its pathogenesis.[13] The NLRP3 inflammasome is implicated in mediating lupus nephritis, a severe complication of SLE.[14] Studies show that NLRP3 components are upregulated in the kidneys of lupus-prone mice and that NLRP3 inhibition can ameliorate proteinuria and renal tissue damage.[13]

Data Presentation: Role of NLRP3 in Lupus Nephritis

| Parameter | Control Lupus Mice | NLRP3 Inhibited/Deficient Mice | Outcome | Reference |

| Proteinuria | Severe | Significantly Reduced | Improved kidney function | [13] |

| Kidney Histopathology | Glomerulonephritis, immune complex deposition | Significantly Reduced Pathology | Attenuated renal damage | [13][15] |

| Kidney IL-1β Levels | Elevated | Significantly Reduced | Decreased local inflammation | [13] |

| Serum Anti-dsDNA Antibodies | High Titers | Variable / No significant change | Effect may be downstream of autoantibody production | [14] |

| Survival Rate | Reduced | Increased | Improved overall disease outcome | [15] |

Experimental Protocol: MRL/lpr Spontaneous Lupus Model

This protocol outlines a therapeutic study in the MRL/lpr mouse model.

-

Animals: Female MRL/lpr mice and age-matched MRL/MpJ control mice.

-

Study Initiation: Begin study when mice are around 8-10 weeks of age, as signs of autoimmunity begin to develop.

-

Treatment Protocol:

-

Randomize MRL/lpr mice into treatment and vehicle control groups.

-

Administer NLRP3 inhibitor or vehicle daily via i.p. injection or oral gavage, starting at 10 weeks of age and continuing for 8-10 weeks.

-

-

Monitoring:

-

Measure body weight weekly.

-

Monitor proteinuria weekly using urine test strips or albumin-to-creatinine ratio.

-

Collect blood periodically (e.g., every 4 weeks) via tail or retro-orbital bleed to measure serum anti-dsDNA antibody titers by ELISA.

-

-

Endpoint Analysis (e.g., 18-20 weeks of age):

-

Euthanize mice and collect blood for final serological analysis and blood urea nitrogen (BUN) levels.

-

Harvest kidneys and spleens and record their weights.

-

Fix one kidney in formalin for histopathological analysis (H&E for glomerulonephritis, PAS for immune complex deposition).

-

Snap-freeze the other kidney for protein or gene expression analysis (e.g., qPCR or Western blot for NLRP3, IL-1β).

-

Experimental Workflow: MRL/lpr Lupus Study

References

- 1. Frontiers | NLRP3 Inflammasome: Checkpoint Connecting Innate and Adaptive Immunity in Autoimmune Diseases [frontiersin.org]

- 2. NLRP3 inflammasome and NLRP3-related autoinflammatory diseases: From cryopyrin function to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NLRP3 Inflammasome and MS/EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Role of NLRP3 Inflammasome in Lupus Nephritis and Therapeutic Targeting by Phytochemicals [frontiersin.org]

- 14. The Inflammasome and lupus- another innate immune mechanism contributing to disease pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Nlrp3-IN-26: A Novel NLRP3 Inflammasome Inhibitor with Therapeutic Potential for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is a key driver in a multitude of inflammatory diseases. Consequently, the direct inhibition of the NLRP3 inflammasome has emerged as a promising therapeutic strategy. This technical guide focuses on Nlrp3-IN-26, a novel, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome. This compound, also identified as compound 15z in its discovery publication, belongs to a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues and has demonstrated significant therapeutic potential in preclinical models of colitis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, detailed experimental protocols, and relevant signaling pathways to support further research and development.

Introduction to the NLRP3 Inflammasome as a Therapeutic Target

The NLRP3 inflammasome is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process involving a priming signal, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), gout, atherosclerosis, and neurodegenerative diseases.[2]

This compound is a recently developed inhibitor that directly targets the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome. Its notable efficacy in preclinical models of colitis suggests a promising future for the treatment of IBD and potentially other NLRP3-mediated diseases.

This compound: Chemical Properties and Mechanism of Action

This compound (compound 15z) is a novel 2,3-dihydro-1H-indene-5-sulfonamide analogue. Mechanistic studies have revealed that this compound functions as a direct inhibitor of the NLRP3 protein.[1] This direct binding prevents the conformational changes and subsequent oligomerization required for the recruitment of ASC and pro-caspase-1, effectively blocking the assembly and activation of the entire inflammasome complex.[1] This targeted approach prevents the downstream consequences of NLRP3 activation, including the maturation and release of IL-1β and IL-18, and the induction of pyroptosis.[1]

Potential Therapeutic Application in Colitis

The primary therapeutic application investigated for this compound is in the treatment of colitis, a major form of inflammatory bowel disease. Preclinical studies utilizing a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated the significant in vivo effectiveness of this compound.[1] The compound has been shown to have a notable distribution in the colon, making it particularly well-suited for this indication.[1] Administration of this compound in this model resulted in a significant reduction in the symptoms of inflammatory bowel disease.[1] Furthermore, acute and subacute toxicity studies have indicated a favorable safety profile for the compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 15z) as reported in the primary literature.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Source |

| IC50 | 0.13 μM | Half-maximal inhibitory concentration against NLRP3 inflammasome activation in vitro. | [1][3] |

| KD | 102.7 nM | Dissociation constant, indicating the binding affinity of this compound to the NLRP3 protein. | [1] |

Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis Model

| Efficacy Endpoint | Observation | Description | Source |

| Disease Symptoms | Significantly relieved | Reduction in clinical signs of colitis, such as weight loss, stool consistency, and bleeding. | [1] |

| NLRP3 Inflammasome Activation | Significantly impacted | Evidence of reduced inflammasome activity in the colon tissue of treated animals. | [1] |

| Safety Profile | Favorable | No significant toxicity observed in acute and subacute toxicity studies. | [1] |

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the screening and validation of this compound.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol is a standard method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophages.

Cell Lines:

-

Bone Marrow-Derived Macrophages (BMDMs) from mice.

-

Human THP-1 monocytes, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

ATP or Nigericin.

-

This compound or other test compounds.

-

96-well cell culture plates.

-

ELISA kit for IL-1β.

-

LDH cytotoxicity assay kit.

Procedure:

-

Cell Seeding: Seed macrophages (e.g., 2.5 x 105 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours.[4]

-

Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the wells. Incubate for 1-2 hours.[4]

-

Sample Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

-

Analysis:

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell death using an LDH cytotoxicity assay kit.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model